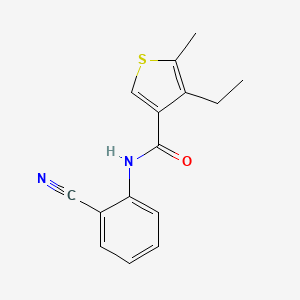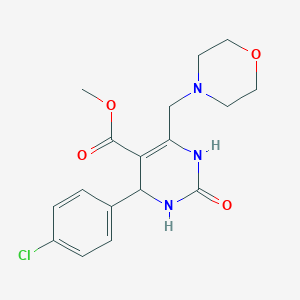
N-(2-cyanophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, commonly known as CTAP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor, which is involved in pain modulation, reward, and addiction.
Applications De Recherche Scientifique
CTAP has been extensively studied for its potential applications in various fields, including pain management, drug addiction, and depression. CTAP has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. CTAP has also been used to study the role of the μ-opioid receptor in drug addiction and to develop new therapies for opioid addiction. Additionally, CTAP has been investigated for its potential antidepressant effects.
Mécanisme D'action
CTAP exerts its effects by binding to the μ-opioid receptor and blocking the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in a decrease in the activation of the μ-opioid receptor, which leads to a reduction in pain perception, reward, and addiction. CTAP has been shown to be highly selective for the μ-opioid receptor, with little or no affinity for other opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic effects in animal models of pain. CTAP has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, CTAP has been investigated for its potential antidepressant effects, with promising results in animal models of depression. CTAP has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has several advantages for laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, which allows for precise manipulation of the receptor. CTAP is also readily available and can be synthesized in large quantities. However, CTAP has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CTAP, including the development of new analgesic drugs based on CTAP, the investigation of the role of the μ-opioid receptor in drug addiction and depression, and the optimization of CTAP synthesis methods to improve yield and purity. Additionally, CTAP may have potential applications in other fields, such as cancer research and immunology, which warrant further investigation.
Conclusion:
In conclusion, CTAP is a promising compound with potential applications in various fields. CTAP has been extensively studied for its analgesic, anti-addictive, and antidepressant effects. CTAP has several advantages for laboratory experiments, including its high potency and selectivity for the μ-opioid receptor. However, CTAP has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. Further research is needed to fully understand the potential applications of CTAP and to optimize its synthesis methods.
Méthodes De Synthèse
The synthesis of CTAP involves the reaction of 2-cyanophenyl isothiocyanate with 4-ethyl-5-methyl-3-thiophenecarboxylic acid in the presence of a base, followed by the addition of a protecting group to the amine group. The final step involves the removal of the protecting group to obtain CTAP. The synthesis of CTAP has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-12-10(2)19-9-13(12)15(18)17-14-7-5-4-6-11(14)8-16/h4-7,9H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBNDUITHRYPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)